[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid is a complex organic compound that features both an indole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or piperazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing indole and piperazine rings are often explored for their potential as drug candidates due to their ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications.
Uniqueness
What sets [3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid apart is the presence of both the indole and piperazine rings, which confer unique chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-ylmethyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c19-14(20)9-18-6-5-16-13(15(18)21)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,13,16-17H,5-7,9H2,(H,19,20) |
InChI Key |
HEINGIJSGHVPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(N1)CC2=CNC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.